molecular formula C11H12BrN3 B1483648 4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2092533-44-1

4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483648
CAS No.: 2092533-44-1
M. Wt: 266.14 g/mol
InChI Key: ZMAZZOVUZITPOX-UHFFFAOYSA-N
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Description

4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C11H12BrN3 and its molecular weight is 266.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis, separation, and characterization of a bifunctional chelate intermediate derived from a pyrazolylpyridine compound, exploring its potential use in time-resolved fluorescence immunoassay (TRFIA) chelates. The research delved into reaction conditions, mechanisms, and yield improvements, providing foundational knowledge for further applications in biochemical assays (Pang Li-hua, 2009).
  • Another study focused on the synthesis of new polyheterocyclic ring systems derived from a related 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine precursor. This research highlights the versatility of pyrazolopyridine compounds in constructing complex heterocyclic structures, potentially leading to novel pharmaceuticals and materials (E. Abdel‐Latif et al., 2019).

Photophysical and Photochemical Properties

  • Investigations into 2-(1H-pyrazol-5-yl)pyridines and their derivatives revealed unique photoreactions, including excited-state intramolecular and intermolecular proton transfers. These findings suggest applications in developing advanced photofunctional materials and understanding molecular photophysics (V. Vetokhina et al., 2012).

Catalysis and Organic Reactions

  • A study demonstrated the regioselective synthesis of fused polycyclic pyrazolopyridines under ultrasound irradiation, showcasing an efficient method for creating complex organic molecules. This work underscores the potential of pyrazolopyridine derivatives in catalysis and as intermediates in organic synthesis (M. Nikpassand et al., 2010).

Antimicrobial and Antiviral Activities

  • The synthesis and characterization of 1,3,4-trisubstituted pyrazole derivatives starting from a similar bromophenyl-pyrazolyl compound were investigated, with a focus on evaluating their cytotoxic activity against various tumor cell lines. This research highlights the potential of pyrazolopyridine compounds in developing new anticancer agents (Aladdin M. Srour et al., 2018).

Properties

IUPAC Name

4-(4-bromo-1-ethyl-5-methylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-3-15-8(2)10(12)11(14-15)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAZZOVUZITPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=CC=NC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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